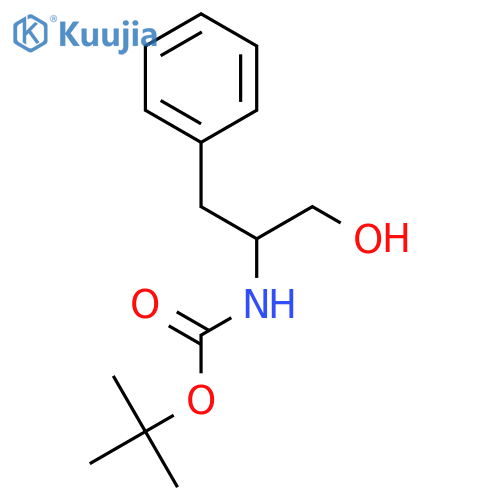Cas no 145149-48-0 (N-Boc-DL-phenylalaninol)

N-Boc-DL-phenylalaninol structure
商品名:N-Boc-DL-phenylalaninol
N-Boc-DL-phenylalaninol 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-tert-Butoxycarbonyl-DL-phenylalaninol
- N-(tert-Butoxycarbonyl)-DL-phenylalaninol
- BOC-DL-PHENYLALANINOL
- Carbamic acid,N-[1-(hydroxymethyl)-2-phenylethyl]-, 1,1-dimethylethyl ester
- N-[1-(hydroxymethyl)-2-phenylethyl]Carbamic acid 1,1-dimethylethyl ester
- N-BOC-DL-PHENYLALANINOL
- 2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol
- BOC-DL-Phe-OL
- L-PHENYLALANINOL
- N-BOC-D
- tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
- Boc-Phenylalaninol
- N-Boc-D/L-phenylalaninol
- Boc-D-Phe-ol
- Boc-Phe-ol
- (S)-(-)-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol
- LDKDMDVMMCXTMO-UHFFFAOYSA-N
- SCHEMBL1529562
- N-Boc- D-phenylalaninol
- DTXSID90338006
- A808330
- tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
- (1-Hydroxymethyl-2-phenylethyl)-carbamic acid tert.-butyl ester
- AMY22213
- SY003751
- (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid-tert-butyl ester
- Boc-L-Phenylalaninol;L-(-)-BOC-Phenylalaninol; BOC-(S)-2-Amino-3-phenyl-1-propanol
- N-(t-butyloxycarbonyl)-(DL)-phenylalaninol
- tert-Butyl(1-hydroxy-3-phenylpropan-2-yl)carbamate
- MFCD01457313
- N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
- FT-0602010
- SY006461
- AKOS016344675
- SY014914
- tert-butyl N-(1-oxidanyl-3-phenyl-propan-2-yl)carbamate
- AKOS000280655
- EN300-1228915
- Boc-D-Phenylalaninol;Boc-D-Phe-ol
- PD196062
- (1-Hydroxymethyl-2-phenyl-ethyl)-carbamic acid tert-butyl ester
- B3269
- 145149-48-0
- BB 0263073
- FT-0642620
- CS-W002775
- FT-0697690
- A22802
- 2-(t-butoxycarbonylamino)-3-phenylpropan-1-ol
- AS-19003
- AC-24152
- (R)-2-(Boc-amino)-3-phenyl-1-propanol;(R)-(+)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol;(R)-tert-butyl 1-hydroxy-3-phenylpropan-2-ylcarbamate
- DB-063589
- N-Boc-DL-phenylalaninol
-
- MDL: MFCD01457313
- インチ: 1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
- InChIKey: LDKDMDVMMCXTMO-UHFFFAOYSA-N
- ほほえんだ: O(C(N([H])C([H])(C([H])([H])O[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 251.15200
- どういたいしつりょう: 251.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 85.0 to 90.0 deg-C
- ふってん: 410.1℃ at 760 mmHg
- フラッシュポイント: 201.8℃
- PSA: 58.56000
- LogP: 2.50560
N-Boc-DL-phenylalaninol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:S24/25
N-Boc-DL-phenylalaninol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116384-100g |
N-Boc-DL-phenylalaninol |
145149-48-0 | 95+% | 100g |
$449 | 2023-02-18 | |
| eNovation Chemicals LLC | D547167-5g |
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbaMate |
145149-48-0 | 97% | 5g |
$120 | 2024-05-24 | |
| eNovation Chemicals LLC | D490754-50g |
N-BOC-DL-PHENYLALANINOL |
145149-48-0 | 95% | 50g |
$321.6 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158983-25g |
N-Boc-DL-phenylalaninol |
145149-48-0 | 96% | 25g |
¥720.90 | 2023-09-01 | |
| AstaTech | 55928-10/G |
N-BOC-DL-PHENYLALANINOL |
145149-48-0 | 97% | 10g |
$90 | 2023-09-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3269-1g |
N-Boc-DL-phenylalaninol |
145149-48-0 | 96.0%(GC) | 1g |
¥190.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3269-5g |
N-Boc-DL-phenylalaninol |
145149-48-0 | 96.0%(GC) | 5g |
¥750.0 | 2022-05-30 | |
| Alichem | A019111741-25g |
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate |
145149-48-0 | 97% | 25g |
183.60 USD | 2021-05-31 | |
| AstaTech | 55928-1/G |
N-BOC-DL-PHENYLALANINOL |
145149-48-0 | 97% | 1g |
$26 | 2023-09-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T74060-1g |
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate |
145149-48-0 | 1g |
¥96.0 | 2021-09-07 |
N-Boc-DL-phenylalaninol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:145149-48-0)N-Boc-DL-苯丙氨醇
注文番号:LE1665078
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:31
価格 ($):discuss personally
N-Boc-DL-phenylalaninol 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
145149-48-0 (N-Boc-DL-phenylalaninol) 関連製品
- 220237-31-0(Boc-L-Tyrosinol)
- 282100-80-5(tert-butyl N-1-hydroxy-3-(4-hydroxyphenyl)propan-2-ylcarbamate)
- 66605-57-0(N-Boc-L-phenylalaninol)
- 106454-69-7(tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:145149-48-0)N-Boc-DL-phenylalaninol

清らかである:99%
はかる:100g
価格 ($):392.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:145149-48-0)N-(叔丁氧羰基)-DL-苯丙氨醇

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ




